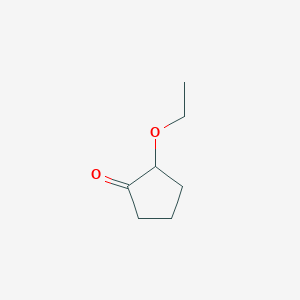

2-Ethoxycyclopentan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Ethoxycyclopentan-1-one is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can be associated with the synthesis and properties of cyclopentanone derivatives and related structures. For instance, the synthesis of bicyclo[3.3.0]oct-6-en-2-one, a building block for polycyclopentanoid natural products, is achieved through a palladium-catalyzed cyclopropanation and lithium iodide-promoted vinylcyclopropane rearrangement .

Synthesis Analysis

The synthesis of related cyclopentanone derivatives involves various strategies. For example, the one-pot synthesis of ethyl 1-hydroxycyclopentanecarboxylates is developed through cycloalumination of terminal olefins, followed by reaction with diethyl oxalate and acid hydrolysis . Additionally, enantiomerically pure 2-alkoxy-1-ethynylcyclopropanes are synthesized from glycidol derivatives, which are then used in the synthesis of bicyclo[3.3.0]oct-1-en-3-ones .

Molecular Structure Analysis

The molecular structure of cyclopentanone derivatives is characterized by the presence of a five-membered ring. The papers provided do not directly analyze the molecular structure of 2-ethoxycyclopentan-1-one, but they do discuss the synthesis and properties of related compounds, which suggests that similar analytical techniques such as IR, NMR spectroscopy, and mass spectrometry could be used to elucidate the structure .

Chemical Reactions Analysis

The chemical reactions involving cyclopentanone derivatives are diverse. The synthesis of bicyclo[3.3.0]oct-6-en-2-one involves a vinylcyclopropane-cyclopentene rearrangement , while the synthesis of ethyl 1-hydroxycyclopentanecarboxylates includes cycloalumination and subsequent reactions . The synthesis of enantiomerically pure 2-alkoxy-1-ethynylcyclopropanes involves a diastereoselective γ-elimination and a Pauson-Khand reaction .

Physical and Chemical Properties Analysis

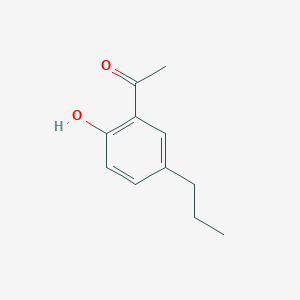

The physical and chemical properties of cyclopentanone derivatives are influenced by their molecular structure. The papers discuss the synthesis of compounds that could have similar properties to 2-ethoxycyclopentan-1-one, such as the aminomethoxy derivatives of 1-ethylthiopentane, which are characterized by IR, NMR spectroscopy, and mass spectrometry . These compounds are tested for their antimicrobial properties, suggesting potential applications for cyclopentanone derivatives in medicinal chemistry.

Applications De Recherche Scientifique

Anticancer Potential

- Inhibition of Carcinogenic Effects : Ethoxyquin, a compound related to 2-Ethoxycyclopentan-1-one, has been found to inhibit the carcinogenic effects of polycyclic aromatic hydrocarbons and aflatoxin B1 in rats, demonstrating its potential in cancer research and prevention (Cabral & Neal, 1983).

Role in Plant Growth Regulation

- Ethylene Action Inhibition in Plants : Research has identified 1-methylcyclopropene as an inhibitor of ethylene action in plants. This is significant as it highlights the role of similar compounds in regulating plant growth and ripening processes, applicable in agricultural and botanical studies (Blankenship & Dole, 2003).

Neurochemical Profile for Antidepressant Activity

- Antidepressant Biochemical Profile : Certain bicyclic compounds related to 2-Ethoxycyclopentan-1-one have shown a neurochemical profile predictive of antidepressant activity. This includes inhibiting monoamine uptake and receptor binding without the side effects typical of tricyclic antidepressants, which is crucial for developing new mental health treatments (Muth et al., 1986).

Applications in Organic Chemistry and Synthesis

- Synthesis of Polycyclopentanoid Natural Products : Compounds like 2-Ethoxycyclopentan-1-one are used in the synthesis of complex natural products, demonstrating their utility in organic synthesis and chemical research (Hashimoto et al., 1986).

Exploration of Chemical Reactions

- Mechanistic Probes in Chemical Reactions : Cyclopropyl alkynes, which are structurally related to 2-Ethoxycyclopentan-1-one, serve as mechanistic probes in chemical reactions, providing insights into vinyl radical and ionic intermediates, crucial for understanding complex chemical processes (Gottschling et al., 2005).

Safety And Hazards

- Hazard Statements : 2-Ethoxycyclopentan-1-one is classified as a hazardous substance . It may cause skin and eye irritation.

- Precautionary Measures : Handle with care, wear appropriate protective equipment, and work in a well-ventilated area.

Orientations Futures

Research on 2-ethoxycyclopentan-1-one continues to explore its applications in organic synthesis, pharmaceuticals, and materials science. Investigating novel reactions and optimizing its synthesis pathways are essential for future advancements.

Propriétés

IUPAC Name |

2-ethoxycyclopentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-9-7-5-3-4-6(7)8/h7H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPDFYNNAVDCJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CCCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70548823 |

Source

|

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethoxycyclopentan-1-one | |

CAS RN |

24065-81-4 |

Source

|

| Record name | 2-Ethoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70548823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5,6-dihydro-4H-cyclopenta[b]thiophen-4-one](/img/structure/B1283066.png)

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

![5'-Bromo-[2,2'-bithiophene]-5-carbonitrile](/img/structure/B1283090.png)